SCOULERIN HCl

Description

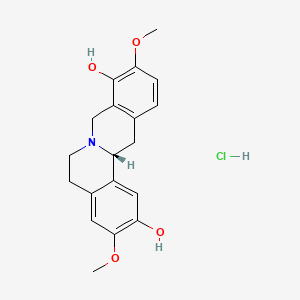

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(13aR)-3,10-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,9-diol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4.ClH/c1-23-17-4-3-11-7-15-13-9-16(21)18(24-2)8-12(13)5-6-20(15)10-14(11)19(17)22;/h3-4,8-9,15,21-22H,5-7,10H2,1-2H3;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQFCGPKOYFMORW-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C2=C(C[C@@H]3C4=CC(=C(C=C4CCN3C2)OC)O)C=C1)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Scoulerine HCl: A Technical Guide to its Mechanism of Action in Neuronal Signaling

For Researchers, Scientists, and Drug Development Professionals

Abstract

Scoulerine, a benzylisoquinoline alkaloid, is a natural compound that demonstrates a multi-target pharmacological profile within the central nervous system. As a precursor to the well-studied alkaloid berberine, scoulerine itself interacts with several key neuronal receptors and enzymes, suggesting its potential as a modulator of synaptic transmission and neuronal function. This technical guide provides a comprehensive overview of the known mechanisms of action of Scoulerine HCl in neuronal signaling, including its antagonist activity at adrenoceptors and serotonin receptors, its modulatory effects on GABA-A receptors, and its inhibitory action on β-site amyloid precursor protein cleaving enzyme 1 (BACE1). This document synthesizes available quantitative data, details relevant experimental protocols, and visualizes the associated signaling pathways to serve as a resource for researchers in neuropharmacology and drug development. It is important to note that while the hydrochloride salt (HCl) of scoulerine is often used for improved solubility in experimental setting, the pharmacological activity is attributed to the scoulerine molecule itself.

Core Mechanisms of Action in Neuronal Signaling

Scoulerine HCl exerts its effects on neuronal signaling through interactions with multiple protein targets. The primary reported mechanisms include antagonism of G-protein coupled receptors, positive allosteric modulation of a ligand-gated ion channel, and inhibition of a key enzyme in amyloid-beta production.

Antagonism of α-Adrenergic and Serotonin Receptors

Scoulerine has been identified as an antagonist at both α-adrenergic and serotonin (5-HT) receptors.[1] This dual antagonism suggests a potential role in modulating monoaminergic neurotransmission, which is critical for regulating mood, arousal, and cognition.

-

α-Adrenergic Receptors: Scoulerine exhibits antagonist activity at α1D- and α2-adrenoceptors.[1] By blocking these receptors, scoulerine can interfere with the signaling of norepinephrine and epinephrine in the CNS.

-

Serotonin (5-HT) Receptors: The compound also acts as a 5-HT receptor antagonist.[1] This action could influence a wide range of serotonergic pathways.

The signaling pathway for scoulerine's antagonist action at these GPCRs is depicted below.

Positive Allosteric Modulation of GABA-A Receptors

Scoulerine has been reported to act as a positive allosteric modulator of GABA-A receptors.[1] This suggests that scoulerine can enhance the inhibitory effects of the neurotransmitter GABA, which is the primary inhibitory neurotransmitter in the brain.

The proposed mechanism involves scoulerine binding to an allosteric site on the GABA-A receptor complex, which increases the receptor's affinity for GABA or enhances the channel's conductance to chloride ions upon GABA binding. This leads to increased neuronal hyperpolarization and a general inhibitory effect on neurotransmission.

Inhibition of β-Site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1)

Scoulerine has been identified as an inhibitor of BACE1, an enzyme that plays a critical role in the production of amyloid-beta (Aβ) peptides. The accumulation of Aβ is a hallmark of Alzheimer's disease. By inhibiting BACE1, scoulerine has the potential to reduce the formation of these neurotoxic peptides.

Quantitative Data on Neuronal Targets

The following table summarizes the available quantitative data on the interaction of scoulerine with its neuronal targets. It is important to note that detailed quantitative data from primary literature is sparse.

| Target | Action | Parameter | Value | Species/System | Reference |

| GABA-A Receptor | Positive Allosteric Modulator | [3H]BMC Binding | 21-49% increase at 0.1 µM | Not Specified | [1] (summarizing Halbsguth et al., 2003) |

| GABA-A Receptor | Modulator | Muscimol-Alexa Binding | 27% decrease at 7.5 nM | Rat Hippocampi | [1] (summarizing Halbsguth et al., 2003) |

| α-Adrenoceptors | Antagonist | pA2 / Ki / IC50 | Data not available | Not Specified | [1] |

| 5-HT Receptors | Antagonist | pA2 / Ki / IC50 | Data not available | Not Specified | [1] |

| BACE1 | Inhibitor | IC50 / Ki | Data not available | Not Specified |

Experimental Protocols

Radioligand Binding Assay for Adrenergic and Serotonin Receptors

This protocol outlines a method to determine the binding affinity (Ki) of Scoulerine HCl for α-adrenergic and 5-HT receptors.

-

Objective: To quantify the affinity of Scoulerine HCl for specific receptor subtypes.

-

Materials:

-

Cell membranes from cell lines stably expressing the human receptor of interest (e.g., α1D, α2A, 5-HT2A).

-

Radioligand specific for the receptor (e.g., [3H]Prazosin for α1, [3H]Rauwolscine for α2, [3H]Ketanserin for 5-HT2A).

-

Scoulerine HCl stock solution.

-

Non-specific binding control (a high concentration of a known unlabeled ligand).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Prepare serial dilutions of Scoulerine HCl.

-

In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either Scoulerine HCl, buffer (for total binding), or non-specific control.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash filters with ice-cold assay buffer to remove unbound radioligand.

-

Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Scoulerine HCl concentration.

-

Determine the IC50 value from the resulting competition curve and calculate the Ki using the Cheng-Prusoff equation.

-

Electrophysiology Assay for GABA-A Receptor Modulation

This protocol describes a method to assess the modulatory effects of Scoulerine HCl on GABA-A receptor function using two-electrode voltage clamp (TEVC) on Xenopus oocytes or patch-clamp on mammalian cells.

-

Objective: To determine if Scoulerine HCl enhances GABA-elicited currents.

-

Materials:

-

Xenopus laevis oocytes injected with cRNAs for GABA-A receptor subunits (e.g., α1, β2, γ2).

-

TEVC rig with microelectrodes, amplifier, and data acquisition system.

-

Recording solution (e.g., Ringer's solution).

-

GABA stock solution.

-

Scoulerine HCl stock solution.

-

-

Procedure:

-

Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current).

-

Clamp the membrane potential at a holding potential (e.g., -70 mV).

-

Apply a sub-maximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline inward chloride current.

-

After a washout period, co-apply the same concentration of GABA with varying concentrations of Scoulerine HCl.

-

Measure the peak current amplitude in the presence and absence of Scoulerine HCl.

-

Calculate the percentage potentiation of the GABA-elicited current by Scoulerine HCl.

-

Construct a concentration-response curve for Scoulerine HCl to determine its EC50 for potentiation.

-

BACE1 Inhibition Assay (FRET-Based)

This protocol outlines a common method for measuring the inhibitory activity of Scoulerine HCl against BACE1.

-

Objective: To determine the IC50 of Scoulerine HCl for BACE1.

-

Materials:

-

Recombinant human BACE1 enzyme.

-

A fluorogenic BACE1 substrate containing a cleavage site flanked by a fluorophore and a quencher (FRET substrate).

-

Scoulerine HCl stock solution.

-

A known BACE1 inhibitor as a positive control.

-

Assay buffer (e.g., sodium acetate buffer, pH 4.5).

-

A fluorescence plate reader.

-

-

Procedure:

-

Prepare serial dilutions of Scoulerine HCl.

-

In a 96-well plate, add assay buffer, Scoulerine HCl (or control), and recombinant BACE1 enzyme.

-

Pre-incubate for a specified time (e.g., 15 minutes) at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the FRET substrate.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by BACE1 separates the fluorophore from the quencher, resulting in an increase in fluorescence.

-

Calculate the initial reaction velocity for each concentration of Scoulerine HCl.

-

Plot the percentage of BACE1 activity against the logarithm of the Scoulerine HCl concentration to determine the IC50 value.

-

Conclusion and Future Directions

Scoulerine HCl presents a compelling profile as a multi-target modulator of neuronal signaling. Its antagonist activity at adrenergic and serotonergic receptors, positive allosteric modulation of GABA-A receptors, and inhibition of BACE1 highlight its potential for therapeutic applications in a range of neurological and psychiatric disorders. However, the publicly available quantitative data on its potency and efficacy at these targets is limited.

Future research should focus on:

-

Quantitative Pharmacological Characterization: Comprehensive studies to determine the binding affinities (Ki) and functional potencies (IC50/EC50) of scoulerine at a wider range of receptor subtypes are necessary.

-

In Vivo Studies: Preclinical studies in animal models are required to understand the physiological and behavioral consequences of scoulerine's multi-target engagement and to assess its pharmacokinetic profile and blood-brain barrier permeability.

-

Structure-Activity Relationship (SAR) Studies: Medicinal chemistry efforts could be directed towards optimizing the structure of scoulerine to enhance its potency and selectivity for specific targets, potentially leading to the development of novel therapeutics.

This guide provides a foundational understanding of Scoulerine HCl's mechanism of action in neuronal signaling, intended to facilitate further investigation into this promising natural compound.

References

The Botanical Treasury of Scoulerine HCl: A Technical Guide to its Natural Sources

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources of the benzylisoquinoline alkaloid, Scoulerine, presented as its hydrochloride salt (Scoulerine HCl) for enhanced stability and solubility in research applications. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth information on the plant origins, biosynthesis, and methodologies for extraction and quantification of this valuable compound.

Scoulerine is a pivotal intermediate in the biosynthesis of a wide array of pharmacologically significant alkaloids, including berberine, noscapine, and protopine. Its natural occurrence is primarily within specific families of the plant kingdom, notably the Papaveraceae, Berberidaceae, and Ranunculaceae.

Principal Natural Sources of Scoulerine

Scoulerine has been identified in various plant species across several genera. The concentration of scoulerine can vary significantly depending on the plant species, the specific organ, and the developmental stage of the plant. Key botanical sources include:

-

Poppy Family (Papaveraceae): Species within this family are prominent producers of scoulerine. Notably, it is found in the opium poppy (Papaver somniferum), a well-known source of various alkaloids. It is also present in Argemone mexicana (Mexican prickly poppy) and various species of the Corydalis genus, such as Corydalis solida, Corydalis saxicola, and Corydalis balansae.[1][2]

-

Fumitory Family (Fumarioideae - often included in Papaveraceae): Plants in the genus Fumaria are also recognized sources.

-

Other Notable Species: Scoulerine has also been isolated from Lamprocapnos spectabilis (Bleeding Heart) and Croton flavens.[3]

Quantitative Analysis of Scoulerine in Botanical Sources

The quantification of scoulerine in plant materials is crucial for standardizing extracts and for biosynthetic studies. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) are the predominant analytical techniques employed for this purpose. While extensive quantitative data for scoulerine across all source species is not exhaustively compiled in a single repository, the following table summarizes representative findings.

| Plant Species | Plant Part | Analytical Method | Scoulerine Content | Reference |

| Lamprocapnos spectabilis | Roots | Not Specified | Present | [3] |

| Corydalis solida | Tubers | UPLC-MS | Detected | [1] |

| Argemone mexicana | Whole Plant | Not Specified | Present | [4][5][6] |

| Fumaria species | Aerial Parts | Not Specified | Present |

Note: "Present" indicates that the compound has been identified, but specific quantitative data was not provided in the cited literature.

Biosynthesis of Scoulerine

Scoulerine is a key branch-point intermediate in the intricate biosynthetic pathways of benzylisoquinoline alkaloids. Its formation is catalyzed by the berberine bridge enzyme (BBE), which facilitates an oxidative C-C bond formation in its direct precursor, (S)-reticuline.

Experimental Protocols

General Alkaloid Extraction from Plant Material

This protocol outlines a general procedure for the extraction of alkaloids, including scoulerine, from plant tissues. Optimization may be required based on the specific plant matrix.

-

Sample Preparation: Air-dry the plant material (e.g., roots, aerial parts) and grind it into a fine powder.

-

Maceration: Macerate a known weight (e.g., 5 g) of the powdered plant material with ethanol (e.g., 100 mL) for an extended period (e.g., 72 hours).[3]

-

Ultrasonic-Assisted Extraction: Enhance the extraction efficiency by subjecting the mixture to continuous extraction in an ultrasonic bath for several hours (e.g., 5 hours).[3]

-

Filtration and Concentration: Filter the extract and evaporate the solvent under vacuum to obtain a crude residue.

-

Acid-Base Partitioning:

-

Dissolve the residue in a dilute acid solution (e.g., 2% sulfuric acid).

-

Wash the acidic solution with a non-polar solvent (e.g., diethyl ether) to remove fats and other non-polar compounds.

-

Basify the aqueous layer to a pH of approximately 9.5 with a base (e.g., 25% ammonia).[3]

-

Extract the alkaloids into an organic solvent (e.g., chloroform or a chloroform-methanol mixture).

-

-

Final Concentration: Evaporate the organic solvent to yield the total alkaloid extract.

UPLC-MS Analysis of Scoulerine

The following method is adapted from a study on Corydalis solida and is suitable for the analysis of scoulerine.[1]

-

Instrumentation: Ultra-Performance Liquid Chromatography system coupled with a Mass Spectrometer (UPLC-MS).

-

Column: ACQUITY UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm).[1]

-

Mobile Phase: A gradient of solvent A (water with 0.01% acetate) and solvent B (acetonitrile with 0.01% acetate).[1]

-

Gradient Program:

-

0-9 min: 5-40% B

-

9-12 min: 40-50% B

-

12-15 min: 50-5% B[1]

-

-

Flow Rate: 0.3 mL/min.[1]

-

Column Temperature: 40°C.[1]

-

Injection Volume: 2 µL.[1]

-

Detection: Mass spectrometry, monitoring for the specific mass-to-charge ratio (m/z) of scoulerine.

This guide serves as a foundational resource for researchers interested in the natural sourcing and analysis of Scoulerine HCl. Further investigation into specific species and optimization of extraction and analytical protocols are encouraged for advancing research and development in this field.

References

- 1. Integrated metabolite profiling and transcriptome analysis reveal candidate genes involved in the biosynthesis of benzylisoquinoline alkaloids in Corydalis solida - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Alkaloid Distribution in Seeds of Argemone mexicana L. (Papaveraceae) [scielo.org.mx]

- 3. Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. wjpls.org [wjpls.org]

- 5. ijfmr.com [ijfmr.com]

- 6. scispace.com [scispace.com]

An In-depth Technical Guide to the (S)-Scoulerine Biosynthesis Pathway in Plants

Introduction

Benzylisoquinoline alkaloids (BIAs) represent a vast and structurally diverse class of plant secondary metabolites, many of which possess significant pharmacological properties. Central to the biosynthesis of many BIAs is the intermediate (S)-scoulerine. This molecule serves as a critical branch-point precursor for the synthesis of valuable protoberberine alkaloids like berberine and benzophenanthridine alkaloids such as sanguinarine.[1] Understanding the enzymatic steps that lead to and diverge from (S)-scoulerine is paramount for researchers in metabolic engineering, synthetic biology, and drug development. This guide provides a detailed technical overview of the core biosynthesis pathway, supported by quantitative data, experimental protocols, and pathway visualizations.

The Core Biosynthetic Pathway to (S)-Scoulerine

The formation of (S)-scoulerine begins with the condensation of two L-tyrosine derivatives, dopamine and 4-hydroxyphenylacetaldehyde (4-HPA).[1] This initial reaction, catalyzed by (S)-norcoclaurine synthase (NCS), forms the foundational BIA scaffold of (S)-norcoclaurine, the common precursor to all other BIAs in plants.[2][3]

Following this, a series of sequential enzymatic reactions, including O-methylation, N-methylation, and hydroxylation, convert (S)-norcoclaurine into the central branch-point intermediate, (S)-reticuline.[1][2][3] The key enzymes in this segment of the pathway are:

-

Norcoclaurine 6-O-methyltransferase (6OMT)

-

Coclaurine N-methyltransferase (CNMT)

-

N-methylcoclaurine 3'-hydroxylase (a cytochrome P450, CYP80B1)

-

3'-hydroxy-N-methylcoclaurine 4'-O-methyltransferase (4'OMT)

The pivotal and final step in the synthesis of (S)-scoulerine is the conversion of (S)-reticuline. This reaction is catalyzed by the Berberine Bridge Enzyme (BBE), a flavinylated oxidase that performs an oxidative cyclization of the N-methyl group of (S)-reticuline to form the characteristic C8 "berberine bridge" of (S)-scoulerine.[4][5][6] This unique transformation is the first committed step in the biosynthesis of protoberberine, protopine, and benzophenanthridine alkaloids.[4][5]

Caption: Biosynthetic pathway from L-Tyrosine to (S)-Scoulerine.

Key Enzymes in the Pathway

Berberine Bridge Enzyme (BBE): BBE is a crucial rate-limiting enzyme in the synthesis of (S)-scoulerine.[7] It catalyzes a complex oxidative C-C bond formation that has no equivalent in synthetic organic chemistry.[4][8] The enzyme contains a bicovalently attached FAD cofactor, and its mechanism has been proposed to involve a concerted process of proton abstraction, hydride transfer to the FAD cofactor, and substrate cyclization.[9][10] In plants, BBE is localized to vesicles or the vacuole.[2][7]

(S)-Norcoclaurine Synthase (NCS): As the enzyme catalyzing the first committed step in BIA biosynthesis, NCS controls the entry of precursors into the pathway. It performs a Pictet-Spengler condensation of dopamine and 4-HPA.[2] Structural and computational studies have provided evidence for a "dopamine-first" binding mechanism.[11]

(S)-Scoulerine 9-O-methyltransferase (SMT): While not involved in the direct synthesis of (S)-scoulerine, SMT is the key enzyme at the immediate branch point following its formation. It catalyzes the methylation of the 9-hydroxyl group of (S)-scoulerine, directing the metabolic flux towards the synthesis of protoberberine alkaloids like berberine.[2][12]

Quantitative Pathway Analysis

Metabolic engineering efforts rely on quantitative data to identify bottlenecks and optimize production. The tables below summarize key kinetic and yield data from studies on the (S)-scoulerine pathway.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Source Organism | Substrate | Km (mM) | Citation |

|---|---|---|---|---|

| SMT | Coptis japonica | (R,S)-Scoulerine | 0.17 | [13][14] |

| SMT | Berberis sp. | (S)-Scoulerine | 1.6 |[13][14] |

Table 2: Production Titers and Yields in Engineered Systems

| Product | Host Organism | Engineering Strategy | Result | Citation |

|---|---|---|---|---|

| (S)-Scoulerine | Saccharomyces cerevisiae | CRISPR-Cas9 optimization of BBE | 58-fold increase in production | [7] |

| (S)-Scoulerine | Saccharomyces cerevisiae | ER compartmentalization of BBE | >200% increase in production | [7] |

| (S)-Scoulerine | In vitro (chemoenzymatic) | BBE-catalyzed kinetic resolution | 47% isolated yield | [5] |

| (S)-Tetrahydrocolumbamine | Saccharomyces cerevisiae | Expression of plant BIA pathway | ~60 mg/L from 4 mM (R,S)-norlaudanosoline |[12] |

Experimental Methodologies

The study of the (S)-scoulerine pathway involves various biochemical and analytical techniques. Below are protocols for key experiments.

4.1 Protocol: Norcoclaurine Synthase (NCS) Activity Assay

This protocol is adapted from methods used for characterizing NCS activity and its mutants.[15]

-

Reaction Mixture Preparation: In a 2 mL microcentrifuge tube, prepare a 500 µL reaction mixture containing:

-

100 mM HEPES buffer (pH 7.5)

-

10 mM Dopamine

-

1 mM Aldehyde substrate (e.g., 4-HPA or benzaldehyde)

-

5 mM Ascorbic acid (as an antioxidant)

-

20% (v/v) Dimethylsulfoxide (DMSO) to aid substrate solubility

-

Purified NCS enzyme (e.g., 0.5 - 1.0 mg/mL) or clarified cell lysate.

-

-

Incubation: Incubate the reaction mixture at 30-40°C with vigorous shaking (e.g., 1000 rpm) for 1 to 24 hours.

-

Reaction Quenching: Stop the reaction by adding an equal volume of a solvent like methanol or acetonitrile, or by adjusting the pH.

-

Sample Preparation: Centrifuge the quenched reaction to pellet precipitated protein.

-

Analysis: Analyze the supernatant by High-Performance Liquid Chromatography (HPLC) on a C18 column. Monitor the reaction at 280 nm. Calculate substrate conversion and product formation by comparing peak areas to standards.[15]

Caption: Experimental workflow for the NCS activity assay.

4.2 Protocol: Berberine Bridge Enzyme (BBE) Biotransformation

This protocol describes a chemoenzymatic approach for the kinetic resolution of racemic reticuline to produce enantiomerically pure (S)-scoulerine.[5]

-

System Preparation: Prepare a biphasic system in a suitable reaction vessel, consisting of 70% toluene and 30% aqueous buffer (e.g., potassium phosphate buffer, pH 7.0). This system helps overcome substrate solubility issues.

-

Enzyme and Substrate Addition: To the system, add the following components:

-

Racemic substrate (e.g., rac-reticuline) to a final concentration of 20 g/L.

-

Purified BBE to a final concentration of 1 g/L.

-

Catalase (5 g/L) to decompose hydrogen peroxide, a byproduct of the BBE reaction that can be inhibitory.

-

-

Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) with stirring for up to 24 hours. The goal is to reach approximately 50% conversion, at which point one enantiomer of the substrate is consumed.

-

Phase Separation and Extraction: Stop the reaction and separate the organic (toluene) and aqueous phases. The unreacted (R)-reticuline will predominantly be in the organic phase, while the product (S)-scoulerine will be in the aqueous phase.

-

Product Isolation and Analysis: Isolate the (S)-scoulerine from the aqueous phase. Analyze the product for yield and enantiomeric purity (ee%) using chiral HPLC.[5]

Caption: Workflow for BBE-catalyzed biotransformation.

Downstream Pathways from (S)-Scoulerine

(S)-Scoulerine is a pivotal metabolic junction. From this point, the pathway diverges to produce distinct classes of alkaloids.

-

Protoberberine Pathway: The methylation of (S)-scoulerine by SMT initiates this branch, leading to (S)-tetrahydrocolumbamine.[12] A subsequent reaction catalyzed by (S)-canadine synthase (CDS), a cytochrome P450, forms the methylenedioxy bridge to produce (S)-canadine, a direct precursor to berberine.[2]

-

Benzophenanthridine Pathway: Alternatively, (S)-scoulerine can be converted by (S)-cheilanthifoline synthase (CFS) to (S)-cheilanthifoline.[2] Further enzymatic steps lead to (S)-stylopine, which is a precursor for sanguinarine and other related alkaloids.[2]

Caption: Metabolic branch point at (S)-Scoulerine.

References

- 1. Scoulerine affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinoline Alkaloid Biosynthesis [biocyclopedia.com]

- 3. Genomic and cell-specific regulation of benzylisoquinoline alkaloid biosynthesis in opium poppy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. profiles.wustl.edu [profiles.wustl.edu]

- 9. nchr.elsevierpure.com [nchr.elsevierpure.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. pnas.org [pnas.org]

- 14. Metabolic engineering of plant alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Engineering a norcoclaurine synthase for one-step synthesis of (S)-1-aryl-tetrahydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Physical and Chemical Properties of Scoulerine Hydrochloride

Introduction

Scoulerine is a protoberberine isoquinoline alkaloid found in various plant species, including those of the Corydalis, Croton, and Papaver genera.[1][2] It serves as a crucial intermediate in the biosynthesis of other significant benzylisoquinoline alkaloids (BIAs) such as berberine, protopine, and sanguinarine.[2][3] Scoulerine hydrochloride (Scoulerine HCl) is the salt form, which typically enhances the compound's solubility in aqueous media, a critical factor for pharmacological studies and formulation. This document provides a comprehensive overview of the known physical and chemical properties of Scoulerine HCl, detailed experimental methodologies for their determination, and a review of its key biological signaling pathways.

Physical and Chemical Data

The following table summarizes the key physical and chemical properties of Scoulerine and its hydrochloride salt. Data for the free base are included for comparison, as they are more frequently reported in the literature.

| Property | Scoulerine (Free Base) | Scoulerine Hydrochloride |

| IUPAC Name | (13aS)-3,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,9-diol[2] | (13aS)-3,10-Dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline-2,9-diol hydrochloride |

| Synonyms | (S)-Scoulerine, Discretamine, Aequaline[2] | l-Scoulerine HCl |

| CAS Number | 6451-73-6[4] | 51486-68-1[5] |

| Molecular Formula | C₁₉H₂₁NO₄[2][4] | C₁₉H₂₂ClNO₄[5] |

| Molecular Weight | 327.38 g/mol [2][6] | 363.84 g/mol [5] |

| Appearance | Solid (Typical for alkaloids with oxygen)[7] | Crystalline solid (Typical for alkaloid salts)[8] |

| Solubility | Water: Practically insoluble/very slightly soluble.[9] Organic Solvents: Soluble in chloroform and methanol.[10][11] | Water: Expected to be more soluble than the free base.[12][13] |

| pKa (Predicted) | Strongest Acidic: 9.18Strongest Basic: 6.21 | Not explicitly found, but the basic nitrogen is protonated. |

| logP (Predicted) | 2.26 - 2.86 | Lower than the free base due to increased polarity. |

Experimental Protocols for Property Determination

The characterization of Scoulerine HCl involves standard analytical techniques used for organic compounds, particularly alkaloids.

High-Performance Liquid Chromatography (HPLC)

HPLC is a fundamental technique for assessing the purity of Scoulerine HCl and for its quantification in various matrices.

-

Principle: The sample is dissolved in a mobile phase and injected into a column containing a stationary phase. Separation is achieved based on the differential partitioning of the analyte between the two phases.

-

Methodology:

-

Column: A reversed-phase C18 column is commonly used for alkaloids.

-

Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic acid or an ammonium acetate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: A UV-Vis detector is set to a wavelength where Scoulerine exhibits maximum absorbance. For protoberberine alkaloids, detection wavelengths are often in the range of 280-350 nm.[14]

-

Quantification: Purity is determined by the area percentage of the main peak. Concentration is calculated against a standard curve prepared from a reference standard of known purity.

-

Mass Spectrometry (MS)

MS is used to determine the molecular weight and elucidate the structure of the molecule.

-

Principle: The molecule is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio.

-

Methodology (LC-MS/MS):

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for alkaloids, typically forming the protonated molecule [M+H]⁺. For Scoulerine (MW 327.38), this ion appears at an m/z of approximately 328.35.[4]

-

Analysis: The ions are detected by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Tandem MS (MS/MS): The parent ion ([M+H]⁺) is selected and fragmented by collision with an inert gas (Collision-Induced Dissociation). The resulting fragment ions provide structural information. Common fragments for Scoulerine include m/z 178 and 151, which arise from retro-Diels-Alder fragmentation characteristic of tetrahydroprotoberberines.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

-

Principle: Atomic nuclei with non-zero spin (like ¹H and ¹³C) absorb and re-emit electromagnetic radiation when placed in a magnetic field. The resonance frequency is dependent on the chemical environment of the nucleus.

-

Methodology:

-

Sample Preparation: A few milligrams of Scoulerine HCl are dissolved in a deuterated solvent, such as deuterated methanol (Methanol-d₄) or DMSO-d₆. An internal standard like tetramethylsilane (TMS) may be added.

-

¹H NMR: This spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

-

¹³C NMR: This spectrum shows the number of different types of carbon atoms in the molecule.[4]

-

2D NMR (e.g., COSY, HSQC, HMBC): These experiments are used to establish connectivity between protons and carbons, confirming the complete molecular structure.

-

UV-Visible Spectroscopy

This technique provides information about the electronic transitions within the molecule and is often used for quantification.

-

Principle: The amount of light absorbed by a sample is measured at different wavelengths. The absorbance is proportional to the concentration of the analyte (Beer-Lambert Law).

-

Methodology:

-

Solvent: Scoulerine HCl is dissolved in a UV-transparent solvent, such as ethanol or methanol.

-

Analysis: The absorbance spectrum is recorded, typically from 200 to 400 nm. Protoberberine alkaloids generally exhibit characteristic absorption maxima.[14][15]

-

Quantification: A calibration curve is generated by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λ_max).[16]

-

Signaling Pathways and Mechanism of Action

Scoulerine exhibits a range of biological activities by modulating several key cellular signaling pathways.

Anticancer Activity: Cell Cycle Arrest and Apoptosis

Scoulerine has demonstrated potent antiproliferative and proapoptotic functions in various cancer cell lines.[1] Its mechanism involves interference with microtubule dynamics, leading to cell cycle arrest and programmed cell death.

-

Microtubule Disruption: Scoulerine interferes with the microtubule elements of the cytoskeleton.[1]

-

Cell Cycle Arrest: This disruption leads to an arrest in the G2/M phase of the cell cycle.[1]

-

Checkpoint Kinase Activation: The cell cycle arrest is associated with the phosphorylation and activation of checkpoint kinases Chk1 and Chk2.[1]

-

Apoptosis Induction: Scoulerine activates both the intrinsic and extrinsic pathways of apoptosis. This is evidenced by:

MAPK Signaling Pathway in Renal Cell Carcinoma (RCC)

Recent studies have identified Scoulerine as a potential therapeutic agent for RCC.[17] It is proposed to induce apoptosis by targeting the solute carrier family 6 member 3 (SLC6A3) and subsequently inhibiting the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[17]

Neuroreceptor Interactions

Scoulerine interacts with several receptors in the central nervous system, suggesting its potential as a neuropharmacological agent.

-

Dopamine Receptors: It binds to dopamine D1 and D2 receptors.[10]

-

Adrenoceptors: It acts as an antagonist at α1D- and α2-adrenoceptors.[2][18]

-

Serotonin (5-HT) Receptors: It functions as a 5-HT receptor antagonist.[2][18]

-

GABA-A Receptors: It has been identified as a GABA-A receptor agonist.[2][18]

Biosynthetic Pathway

Scoulerine is a key branch-point intermediate in the biosynthesis of a wide array of isoquinoline alkaloids in plants.

-

Precursor: It is derived directly from (S)-reticuline.

-

Key Enzyme: The conversion is catalyzed by the berberine bridge enzyme (BBE), which forms the characteristic "berberine bridge" via an oxidative C-C bond formation.[2][19]

-

Products: Scoulerine serves as the precursor for the synthesis of berberine, (S)-stylopine, protopine, and sanguinarine.[2][20]

References

- 1. Scoulerine affects microtubule structure, inhibits proliferation, arrests cell cycle and thus culminates in the apoptotic death of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Scoulerine - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. (S)-Scoulerine | C19H21NO4 | CID 439654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. S-Scoulerine | 6451-73-6 | FS27806 | Biosynth [biosynth.com]

- 7. lkouniv.ac.in [lkouniv.ac.in]

- 8. Analysis of alkaloids (indole alkaloids, isoquinoline alkaloids, tropane alkaloids) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Alkaloid - Wikipedia [en.wikipedia.org]

- 10. caymanchem.com [caymanchem.com]

- 11. tcichemicals.com [tcichemicals.com]

- 12. gcwgandhinagar.com [gcwgandhinagar.com]

- 13. Berberine Hydrochloride Solubility: Explained [et-chem.com]

- 14. researchgate.net [researchgate.net]

- 15. Solvent effect on the UV/Vis absorption and fluorescence spectroscopic properties of berberine - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. Scoulerine: A natural isoquinoline alkaloid targeting SLC6A3 to treat RCC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Phytochemicals/Scoulerine - Wikiversity [en.wikiversity.org]

- 19. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Biological Activity Screening of Scoulerine HCl: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Scoulerine, a benzylisoquinoline alkaloid, has emerged as a compound of significant interest in pharmacological research due to its diverse biological activities. As a precursor to several other bioactive alkaloids, including berberine and protopine, scoulerine itself exhibits a range of effects, most notably in the areas of anticancer, anti-inflammatory, and neuropharmacological research. This technical guide provides a comprehensive overview of the biological activity screening of Scoulerine HCl, presenting key quantitative data, detailed experimental protocols, and visual representations of relevant pathways and workflows to aid researchers in its further investigation and potential therapeutic development.

Data Presentation: Summary of Biological Activities

The following tables summarize the currently available quantitative data on the biological activities of Scoulerine HCl.

Table 1: Anticancer Activity of Scoulerine

| Cell Line | Assay | Endpoint | IC50 Value (µM) | Reference |

| MOLT-4 (Leukemia) | MTT Assay | Cell Viability | 2.7 - 6.5 | [1] |

| Jurkat (Leukemia) | MTT Assay | Cell Viability | 2.7 - 6.5 | [1] |

| Raji (Leukemia) | MTT Assay | Cell Viability | 2.7 - 6.5 | [1] |

| HL-60 (Leukemia) | MTT Assay | Cell Viability | 2.7 - 6.5 | [1] |

| U-937 (Leukemia) | MTT Assay | Cell Viability | 2.7 - 6.5 | [1] |

| HEL 92.1.7 (Leukemia) | MTT Assay | Cell Viability | 2.7 - 6.5 | [1] |

| A549 (Lung Carcinoma) | MTT Assay | Cell Viability | 26.32 | [1] |

| Caco-2 (Colorectal Adenocarcinoma) | MTT Assay | Cell Viability | Data not available in search results | |

| Hep-G2 (Hepatocellular Carcinoma) | MTT Assay | Cell Viability | Data not available in search results | |

| Ovarian Carcinoma Cells | xCELLigence System | Proliferation | Potent Antiproliferative Activity | [1] |

| Breast Carcinoma Cells | xCELLigence System | Proliferation | Potent Antiproliferative Activity | [1] |

Table 2: Anti-inflammatory Activity of Scoulerine

| Assay | Target | Endpoint | Value | Reference |

| TNF-α Inhibition Assay | Tumor Necrosis Factor-alpha (TNF-α) | Inhibition | Weak activity reported, specific IC50 not found in search results. |

Table 3: Acetylcholinesterase (AChE) Inhibitory Activity of Scoulerine

| Assay | Target | Endpoint | Value | Reference |

| Ellman's Method | Acetylcholinesterase (AChE) | Minimum Inhibitory Requirement (MIR) | 0.0015 nmol |

Table 4: Receptor Binding Profile of Scoulerine

| Receptor | Activity | Endpoint | Value | Reference |

| α2-adrenoceptor | Antagonist | Binding Affinity (Ki) | Data not available in search results | |

| α1D-adrenoceptor | Antagonist | Binding Affinity (Ki) | Data not available in search results | |

| 5-HT Receptor | Antagonist | Binding Affinity (Ki) | Data not available in search results | |

| GABAA Receptor | Agonist | Potency (EC50) | Data not available in search results |

Experimental Protocols

Anticancer Activity: MTT Assay for Cell Viability

This protocol is a standard method for assessing the cytotoxic effects of a compound on cultured cells.

Materials:

-

Scoulerine HCl stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

96-well microtiter plates

-

Cancer cell lines of interest (e.g., A549, MOLT-4)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment and recovery.

-

Compound Treatment: Prepare serial dilutions of Scoulerine HCl in complete culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve Scoulerine HCl) and a blank control (medium only).

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.

-

Formazan Formation: Incubate the plate for an additional 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

-

Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of Scoulerine HCl relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Anti-inflammatory Activity: TNF-α Inhibition Assay

This protocol outlines a method to assess the ability of Scoulerine HCl to inhibit the production of the pro-inflammatory cytokine TNF-α in stimulated immune cells.

Materials:

-

Scoulerine HCl stock solution

-

Human or murine macrophage cell line (e.g., RAW 264.7)

-

Complete cell culture medium

-

Lipopolysaccharide (LPS) solution (for stimulation)

-

Human or mouse TNF-α ELISA kit

-

96-well plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding and Pre-treatment: Seed macrophages into a 96-well plate at an appropriate density and allow them to adhere overnight. The following day, replace the medium with fresh medium containing various concentrations of Scoulerine HCl and incubate for 1-2 hours.

-

Stimulation: Add LPS to the wells (final concentration typically 1 µg/mL) to induce TNF-α production. Include a negative control (cells with medium only), a vehicle control (cells with solvent and LPS), and a positive control (cells with LPS only).

-

Incubation: Incubate the plate for a specified period (e.g., 4-24 hours) at 37°C and 5% CO2.

-

Supernatant Collection: After incubation, centrifuge the plate and carefully collect the supernatant from each well.

-

TNF-α Measurement: Quantify the amount of TNF-α in the supernatants using a commercial ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage of TNF-α inhibition for each concentration of Scoulerine HCl compared to the LPS-only control. Determine the IC50 value from the dose-response curve.

Acetylcholinesterase (AChE) Inhibitory Activity: Ellman's Method

This colorimetric assay is a standard method for measuring AChE activity and its inhibition.

Materials:

-

Scoulerine HCl stock solution

-

Acetylcholinesterase (AChE) enzyme solution

-

Acetylthiocholine iodide (ATCI) substrate solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution

-

Phosphate buffer (pH 8.0)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, add the following in order:

-

Phosphate buffer

-

Scoulerine HCl solution at various concentrations (or buffer for the control)

-

DTNB solution

-

-

Enzyme Addition: Add the AChE enzyme solution to each well to initiate the reaction.

-

Substrate Addition: After a short pre-incubation period (e.g., 5 minutes), add the ATCI substrate solution to each well.

-

Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., every minute for 10 minutes) using a microplate reader in kinetic mode. The increase in absorbance is due to the formation of the yellow 5-thio-2-nitrobenzoate anion.

-

Data Analysis: Calculate the rate of reaction (change in absorbance per unit time) for each concentration of Scoulerine HCl. Determine the percentage of inhibition relative to the control (no inhibitor). The Minimum Inhibitory Requirement (MIR) can be determined as the lowest concentration that produces a significant inhibition.

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Proposed anticancer mechanism of Scoulerine HCl.

References

SCOULERIN HCl as a Precursor to Berberine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of scoulerine, particularly as its hydrochloride salt (SCOULERIN HCl), in the biosynthesis of the pharmacologically significant isoquinoline alkaloid, berberine. This document provides a comprehensive overview of the enzymatic cascade that transforms scoulerine into berberine, detailed experimental insights, and a summary of the biological activities of both scoulerine and its renowned derivative.

Introduction to Scoulerine and its Place in Berberine Biosynthesis

Scoulerine is a protoberberine alkaloid that serves as a critical branch-point intermediate in the biosynthesis of a wide array of benzylisoquinoline alkaloids.[1][2] Derived from (S)-reticuline through the catalytic action of berberine bridge enzyme (BBE), scoulerine is the direct precursor to berberine, a compound extensively studied for its therapeutic properties.[3][4] The conversion of scoulerine to berberine is a multi-step enzymatic process, making it a key target for bioengineering and synthetic biology approaches aimed at enhancing berberine production. While scoulerine is typically handled in its base form in biological systems, the hydrochloride salt is a common stable form for chemical synthesis and in vitro studies.

The Enzymatic Journey from Scoulerine to Berberine

The transformation of (S)-scoulerine to berberine is accomplished through a series of three key enzymatic reactions, each catalyzed by a specific enzyme. This biosynthetic pathway is a focal point for researchers aiming to optimize berberine yields in microbial or plant-based production systems.

The key enzymatic steps are:

-

9-O-methylation of (S)-scoulerine by (S)-scoulerine 9-O-methyltransferase (S9OMT) to yield (S)-tetrahydrocolumbamine.[3][5]

-

Methylenedioxy bridge formation in (S)-tetrahydrocolumbamine by canadine synthase (CYP719A) to form (S)-canadine.[3][6]

-

Oxidation of (S)-canadine by (S)-tetrahydroprotoberberine oxidase (STOX) to produce berberine.[3][7]

Quantitative Data on the Biosynthetic Enzymes

The efficiency of the enzymatic conversion of scoulerine to berberine is dependent on the kinetic properties of the involved enzymes. The following table summarizes available quantitative data for these key enzymes from various plant sources.

| Enzyme | Substrate | Product | K_m_ (µM) | V_max_ | k_cat_ | Source Organism | Reference |

| (S)-scoulerine 9-O-methyltransferase (S9OMT) | (S)-Scoulerine | (S)-Tetrahydrocolumbamine | 5 | - | - | Berberis species | [5] |

| Canadine synthase (CYP719A21) | (S)-Tetrahydrocolumbamine | (S)-Canadine | 4.63 ± 0.71 | - | - | Papaver somniferum | [6] |

| (S)-tetrahydroprotoberberine oxidase (STOX) | (S)-Scoulerine | Dehydroscoulerine | 25 | - | - | Berberis wilsoniae | [1] |

Experimental Protocols

This section provides an overview of the methodologies for the expression, purification, and assay of the key enzymes in the berberine biosynthetic pathway, based on available literature.

(S)-scoulerine 9-O-methyltransferase (S9OMT)

4.1.1. Recombinant Expression and Purification

A general protocol for the expression and purification of recombinant S9OMT involves cloning the gene into an expression vector (e.g., pET series) and transforming it into a suitable E. coli strain (e.g., BL21(DE3)).

-

Expression: Grow the transformed E. coli in LB medium containing the appropriate antibiotic at 37°C to an OD_600_ of 0.6-0.8. Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue cultivation at a lower temperature (e.g., 16-20°C) for several hours or overnight.

-

Cell Lysis: Harvest the cells by centrifugation and resuspend the pellet in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing NaCl, imidazole, and a protease inhibitor cocktail). Lyse the cells by sonication or high-pressure homogenization.

-

Purification: Centrifuge the lysate to remove cell debris. The supernatant containing the His-tagged S9OMT can be purified using immobilized metal affinity chromatography (IMAC) with a Ni-NTA resin. Elute the protein with a high concentration of imidazole. Further purification can be achieved by size-exclusion chromatography.[8][9][10]

4.1.2. Enzyme Activity Assay

The activity of S9OMT can be determined by measuring the formation of (S)-tetrahydrocolumbamine from (S)-scoulerine.

-

Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.5-8.9), the purified S9OMT enzyme, (S)-scoulerine, and the methyl donor S-adenosylmethionine (SAM).[5][11]

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a defined period.

-

Reaction Termination and Analysis: Stop the reaction by adding a solvent like methanol or by heat inactivation. The product, (S)-tetrahydrocolumbamine, can be quantified by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

Canadine Synthase (CYP719A)

4.2.1. Recombinant Expression and Purification

As a cytochrome P450 enzyme, canadine synthase often requires co-expression with a cytochrome P450 reductase (CPR) for activity. Expression is typically performed in insect cells or yeast, which possess the necessary membrane environment for proper folding and function.

-

Expression System: Co-express the genes for canadine synthase and CPR in a suitable host system like Spodoptera frugiperda (Sf9) insect cells using a baculovirus expression system or in Saccharomyces cerevisiae.

-

Microsome Preparation: After expression, harvest the cells and prepare microsomes, which are membrane fractions containing the recombinant enzymes. This is typically done by differential centrifugation.

-

Solubilization and Purification: Solubilize the microsomal membranes using a mild detergent. The His-tagged protein can then be purified using IMAC, similar to S9OMT.[12]

4.2.2. Enzyme Activity Assay

The activity of canadine synthase is measured by the conversion of (S)-tetrahydrocolumbamine to (S)-canadine.

-

Reaction Mixture: The assay mixture should contain a suitable buffer (e.g., phosphate buffer, pH 7.5), the purified enzyme (or microsomes), (S)-tetrahydrocolumbamine, and a source of reducing equivalents, typically an NADPH-generating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Incubation: Incubate the reaction at a suitable temperature (e.g., 30°C).

-

Analysis: Terminate the reaction and extract the product. The formation of (S)-canadine can be monitored by HPLC or LC-MS.[6]

(S)-Tetrahydroprotoberberine Oxidase (STOX)

4.3.1. Recombinant Expression and Purification

STOX can be expressed recombinantly in E. coli.

-

Expression: Clone the STOX gene into an E. coli expression vector and transform into a suitable strain. Induce protein expression with IPTG.[13]

-

Purification: Lyse the cells and purify the recombinant protein from the soluble fraction using standard chromatography techniques such as IMAC.[13]

4.3.2. Enzyme Activity Assay

The activity of STOX is determined by monitoring the oxidation of (S)-canadine to berberine.

-

Reaction Mixture: The assay mixture typically contains a buffer with a relatively high pH (optimal around 8.9), the purified enzyme, and the substrate (S)-canadine.[1]

-

Incubation: The reaction is carried out at an optimal temperature, and the progress can be monitored spectrophotometrically by measuring the increase in absorbance at a wavelength characteristic of berberine (around 345 nm).

-

Analysis: Alternatively, the reaction can be stopped at different time points and the amount of berberine formed can be quantified by HPLC.

Chemical Synthesis of Berberine from Scoulerine

Signaling Pathways and Biological Activity

Both scoulerine and berberine exhibit interesting pharmacological activities and interact with various cellular signaling pathways.

Scoulerine

Scoulerine has been shown to possess antiproliferative and pro-apoptotic effects in cancer cells.[1] Its known biological targets include:

-

α_2_- and α_1D_-adrenoceptors: Acts as an antagonist.[16]

-

5-HT (serotonin) receptor: Exhibits antagonistic activity.[16]

-

GABA_A_ receptor: Functions as an agonist.[16]

The agonism at the GABA_A_ receptor is of particular interest, as it suggests potential neuromodulatory effects. Activation of the GABA_A_ receptor, a ligand-gated ion channel, leads to an influx of chloride ions, hyperpolarization of the neuron, and an inhibitory postsynaptic potential, which reduces neuronal excitability.[17][18]

Berberine

Berberine is well-known for its broad spectrum of pharmacological effects, including antimicrobial, anti-inflammatory, and metabolic regulatory activities. It modulates a complex network of signaling pathways, making it a molecule of great interest in drug development.

Visualizations

Biosynthetic and Signaling Pathways

Caption: Biosynthetic pathway from (S)-Scoulerine to Berberine.

Caption: Scoulerine's agonistic effect on the GABA_A_ receptor signaling pathway.

Experimental Workflow

Caption: General workflow for recombinant enzyme expression and purification.

Conclusion

Scoulerine, and its hydrochloride salt, represent a cornerstone in the synthesis of berberine. Understanding the enzymatic machinery that governs this conversion is paramount for the development of efficient biotechnological production platforms for this valuable alkaloid. While detailed protocols and comprehensive kinetic data for all enzymatic steps remain somewhat elusive in publicly available literature, the information presented here provides a solid foundation for researchers in the field. Furthermore, the distinct pharmacological profile of scoulerine itself warrants further investigation, potentially revealing new therapeutic applications beyond its role as a biosynthetic precursor. Future research should focus on filling the existing gaps in quantitative data and detailed methodologies to fully harness the potential of the scoulerine-to-berberine pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. Expression, purification, and biochemical characterization of micro- and macroalgal kainoid synthases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cloning and characterization of canadine synthase involved in noscapine biosynthesis in opium poppy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrahydroberberine oxidase - Wikipedia [en.wikipedia.org]

- 8. A detailed protocol for expression, purification, and activity determination of recombinant SaCas9 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Enzymatic Strategy for the Selective Methylation of High-Value-Added Tetrahydroprotoberberine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression, purification and analysis of the activity of enzymes from the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (S)-Scoulerine | C19H21NO4 | CID 439654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Molecular characterization, recombinant expression in Escherichia coli and biological activity of (S)-Tetrahydroberberine oxidase from Corydalis saxicola Bunt - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. CN106543171A - A kind of berberine synthesis technique - Google Patents [patents.google.com]

- 15. Biocatalytic Organic Synthesis of Optically Pure (S)-Scoulerine and Berbine and Benzylisoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Scoulerine - Wikipedia [en.wikipedia.org]

- 17. Signaling pathway downstream of GABAA receptor in the growth cone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Pharmacological Profile of Scoulerine HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anti-proliferative and Cytotoxic Activity

Scoulerine HCl exhibits significant anti-proliferative and cytotoxic effects across a range of human cancer cell lines. Its mechanism of action involves the induction of cell cycle arrest and apoptosis.

Quantitative Data: IC50 Values

The half-maximal inhibitory concentration (IC50) values of Scoulerine against various cancer cell lines are summarized in the table below.

| Cell Line | Cancer Type | IC50 (µM) |

| MOLT-4 | Acute lymphoblastic leukemia | 2.7 - 6.5[1] |

| Jurkat | Acute T-cell leukemia | 2.7 - 6.5[1] |

| Raji | Burkitt's lymphoma | 2.7 - 6.5[1] |

| HL-60 | Acute promyelocytic leukemia | 2.7 - 6.5[1] |

| U-937 | Histiocytic lymphoma | 2.7 - 6.5[1] |

| HEL 92.1.7 | Erythroleukemia | 2.7 - 6.5[1] |

Experimental Protocols

Objective: To determine the cytotoxic effect of Scoulerine HCl on cancer cells.

Methodology:

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1 x 10^4 to 5 x 10^4 cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: Cells are treated with various concentrations of Scoulerine HCl (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability against the log concentration of Scoulerine HCl and fitting the data to a sigmoidal dose-response curve.

Objective: To investigate the effect of Scoulerine HCl on cell cycle progression.

Methodology:

-

Cell Treatment: Cells are seeded in 6-well plates and treated with Scoulerine HCl at concentrations around its IC50 value for 24 hours.

-

Cell Harvesting and Fixation: Cells are harvested by trypsinization, washed with PBS, and fixed in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Fixed cells are washed with PBS and then incubated with a solution containing propidium iodide (PI) and RNase A for 30 minutes in the dark.

-

Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.

-

Data Analysis: The percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M) is quantified using cell cycle analysis software.

Signaling Pathway and Experimental Workflow

Caption: Scoulerine HCl's anti-cancer mechanism of action.

Caption: Workflow for the MTT cell viability assay.

Acetylcholinesterase Inhibition

Scoulerine has been identified as an inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This activity suggests its potential for the treatment of Alzheimer's disease.

Quantitative Data

| Compound | Parameter | Value | Reference |

| Scoulerine | Minimum Inhibitory Requirement (MIR) | 0.0015 nmol | [2] |

| (+)-Scoulerine | IC50 (mutagenic activity) | Not specified in detail |

Note: The MIR value is a measure of inhibitory potency, with a lower value indicating higher potency.

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Objective: To determine the in vitro inhibitory effect of Scoulerine HCl on acetylcholinesterase activity.

Methodology:

-

Reagent Preparation: Prepare solutions of acetylthiocholine iodide (ATCI), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and acetylcholinesterase enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).

-

Assay Setup: In a 96-well plate, add buffer, DTNB, and different concentrations of Scoulerine HCl. A control well without the inhibitor and a blank well without the enzyme are also prepared.

-

Enzyme Addition: Add the acetylcholinesterase solution to all wells except the blank.

-

Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).

-

Substrate Addition: Initiate the reaction by adding the ATCI solution to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The yellow color is produced from the reaction of thiocholine (a product of ATCI hydrolysis) with DTNB.

-

Data Analysis: Calculate the rate of reaction for each concentration of Scoulerine HCl. The percentage of inhibition is determined relative to the control. The IC50 value is calculated from the dose-response curve.

Experimental Workflow

Caption: Workflow for the acetylcholinesterase inhibition assay.

Receptor Binding Profile

In vitro studies have indicated that Scoulerine interacts with several key neurotransmitter receptors. However, specific quantitative binding affinity data (e.g., Ki or IC50 values) are not extensively reported in the publicly available scientific literature.

Qualitative Receptor Interactions

-

α-Adrenergic Receptors: Scoulerine acts as an antagonist at α2- and α1D-adrenoceptors.[3]

-

Serotonin (5-HT) Receptors: Scoulerine demonstrates antagonist activity at 5-HT receptors.[3]

-

GABAA Receptors: Scoulerine has been found to be a GABAA receptor agonist in vitro.[3]

Experimental Protocol: Radioligand Binding Assay (General Protocol)

Objective: To determine the binding affinity of Scoulerine HCl for a specific receptor.

Methodology:

-

Membrane Preparation: Prepare cell membranes expressing the target receptor (e.g., from transfected cell lines or specific brain regions).

-

Assay Buffer: Use a binding buffer optimized for the specific receptor.

-

Incubation: In assay tubes, combine the cell membranes, a specific radioligand for the target receptor (e.g., [3H]-prazosin for α1-adrenoceptors), and varying concentrations of Scoulerine HCl.

-

Equilibrium: Incubate the mixture at a specific temperature for a defined period to allow binding to reach equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioactivity.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of Scoulerine HCl that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway Visualization

Caption: Overview of Scoulerine HCl's interactions with neurotransmitter receptors.

Conclusion

The in vitro pharmacological profile of Scoulerine HCl reveals a molecule with multifaceted biological activities. Its potent anti-cancer properties, mediated through cell cycle arrest and apoptosis, position it as a promising candidate for further oncological research. Furthermore, its inhibition of acetylcholinesterase suggests a potential therapeutic application in neurodegenerative disorders like Alzheimer's disease. While its interactions with adrenergic, serotonergic, and GABAergic receptors are qualitatively established, further studies are required to quantify these binding affinities to fully elucidate its neuropharmacological profile. The detailed experimental protocols provided herein offer a foundation for researchers to further investigate the therapeutic potential of this intriguing natural product.

References

Unveiling the Molecular Intricacies of SCOULERIN HCl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

SCOULERIN HCl, an isoquinoline alkaloid, has emerged as a compound of significant interest in pharmacological research, demonstrating a spectrum of biological activities. This technical guide provides an in-depth exploration of the molecular targets of this compound, offering a consolidated resource for researchers engaged in drug discovery and development. The following sections detail the identified protein targets, summarize quantitative data, present detailed experimental methodologies for key assays, and visualize the associated signaling pathways and experimental workflows.

Identified Molecular Targets and Biological Effects

This compound exerts its biological effects by interacting with a range of molecular targets, leading to downstream cellular consequences. The primary identified targets and their associated effects are summarized below.

Anticancer Activity

A significant body of research has focused on the anticancer properties of Scoulerine. It has been shown to inhibit the proliferation of various cancer cell lines, induce cell cycle arrest, and promote apoptosis.

-

Direct Molecular Targets in Cancer:

-

Microtubules: Scoulerine disrupts the microtubule network, a critical component of the cytoskeleton involved in cell division, leading to mitotic arrest.[1]

-

Checkpoint Kinases (Chk1 and Chk2): It induces the phosphorylation of Chk1 at Ser345 and Chk2 at Thr68, key regulators of the cell cycle checkpoints.[1]

-

p53: In p53 wild-type cancer cells, scoulerine upregulates the expression of the p53 tumor suppressor protein.[1]

-

Caspases: The compound activates the caspase cascade, including initiator caspases (caspase-8 and -9) and effector caspases (caspase-3/7), leading to programmed cell death.[1]

-

Topoisomerase I: Scoulerine has been reported to act as an inhibitor of topoisomerase I, an enzyme crucial for resolving DNA topological stress during replication and transcription.

-

Solute Carrier Family 6 Member 3 (SLC6A3): Also known as the dopamine transporter, SLC6A3 has been identified as a potential target of scoulerine in renal cell carcinoma, where its inhibition is linked to the induction of apoptosis via the MAPK signaling pathway.

-

Neurological and Other Activities

Beyond its anticancer effects, Scoulerine has been investigated for its potential in treating neurological disorders and other conditions.

-

Key Molecular Targets:

-

β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1): Scoulerine is an inhibitor of BACE1, a key enzyme in the production of amyloid-β peptides associated with Alzheimer's disease.

-

Acetylcholinesterase (AChE): It exhibits inhibitory activity against AChE, an enzyme that degrades the neurotransmitter acetylcholine, making it a potential therapeutic agent for conditions characterized by cholinergic deficits.

-

Adrenoceptors: Scoulerine acts as an antagonist at α1D- and α2-adrenoceptors.

-

5-HT Receptors: It also demonstrates antagonistic activity at serotonin receptors.

-

GABA Receptors: Scoulerine has been shown to have an affinity for GABA receptors.

-

Quantitative Data Summary

The following tables provide a summary of the available quantitative data on the biological activity of this compound.

| Cell Line | IC50 Value (µM) |

| MOLT-4 (Leukemia) | 2.7 - 6.5 |

| Jurkat (Leukemia) | 2.7 - 6.5 |

| Raji (Leukemia) | 2.7 - 6.5 |

| HL-60 (Leukemia) | 2.7 - 6.5 |

| U-937 (Leukemia) | 2.7 - 6.5 |

| HEL 92.1.7 (Leukemia) | 2.7 - 6.5 |

| Table 1: IC50 Values of Scoulerine in Various Leukemic Cell Lines.[1] |

| Target Enzyme | Inhibition Metric | Value |

| Acetylcholinesterase | MIR | 0.0015 nmol |

| Table 2: In Vitro Enzymatic Inhibition by Scoulerine. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to identify and characterize the molecular targets of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of Scoulerine on cancer cell lines.

-

Methodology:

-

Seed human leukemic cell lines (e.g., MOLT-4, Jurkat) in 96-well plates at a density of 1 x 10^5 cells/mL.

-

Treat the cells with various concentrations of Scoulerine (e.g., ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Centrifuge the plate, remove the supernatant, and add 100 µL of DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using a dose-response curve.[1]

-

Caspase Activity Assay (Luminescent Assay)

-

Objective: To quantify the activation of caspases-3/7, -8, and -9 in response to Scoulerine treatment.

-

Methodology:

-

Treat Jurkat and MOLT-4 cells with Scoulerine (e.g., 2.5 and 5 µM) for 24 and 48 hours.

-

Use a commercially available luminescent caspase activity assay kit (e.g., Caspase-Glo® 3/7, 8, or 9 Assay from Promega).

-

Lyse the cells and add the specific caspase substrate provided in the kit.

-

Incubate at room temperature for the recommended time to allow for caspase-mediated cleavage of the substrate, which generates a luminescent signal.

-

Measure the luminescence using a luminometer.

-

The luminescent signal is proportional to the amount of active caspase in the sample.[1][2]

-

Western Blot Analysis for Protein Expression and Phosphorylation

-

Objective: To detect changes in the expression and phosphorylation status of target proteins (p53, Chk1, Chk2) following Scoulerine treatment.

-

Methodology:

-

Treat cells (e.g., MOLT-4) with Scoulerine (e.g., 5 µM) for 24 hours.

-

Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies specific for p53, phospho-Chk1 (Ser345), and phospho-Chk2 (Thr68) overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.[1]

-

Immunofluorescence for Microtubule Disruption

-

Objective: To visualize the effect of Scoulerine on the microtubule network in cancer cells.

-

Methodology:

-

Grow A549 lung carcinoma cells on coverslips.

-

Treat the cells with Scoulerine (e.g., 10 and 20 µM) for 24 hours.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

-

Block with 1% BSA in PBS for 30 minutes.

-

Incubate with a primary antibody against β-tubulin overnight at 4°C.

-

Wash with PBS and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.

-

Counterstain the nuclei with DAPI.

-

Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope.[1]

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and the general workflows of the experimental protocols.

Caption: Anticancer signaling pathway of this compound.

Caption: General workflow for Western Blot analysis.

Caption: Workflow for immunofluorescence staining of microtubules.

Conclusion

This compound is a multifaceted compound that interacts with a variety of molecular targets, leading to a range of biological activities, most notably its potent anticancer effects. The disruption of microtubule dynamics, activation of cell cycle checkpoints, upregulation of p53, and induction of the caspase cascade collectively contribute to its ability to inhibit cancer cell growth and induce apoptosis. Furthermore, its inhibitory effects on BACE1 and acetylcholinesterase highlight its potential for the development of therapeutics for neurodegenerative diseases. This guide provides a comprehensive overview of the current understanding of the molecular targets of this compound, offering valuable information for researchers in the field. Further investigation into the precise binding kinetics and structural interactions with its various targets will be crucial for the rational design and development of scoulerine-based therapeutics.

References

Methodological & Application

Application Note: Quantitative Analysis of Scoulerine HCl in Human Plasma by LC-MS/MS